Withaferine A is primarily extracted from the roots and leaves of Withania somnifera. This plant has been traditionally used in Ayurvedic medicine for its adaptogenic properties. In terms of chemical classification, Withaferine A is categorized under the following:
The synthesis of Withaferine A can be approached through various methods, including:
The extraction process can be optimized by adjusting solvent polarity and concentration, which significantly affects the yield of Withaferine A. For instance, a study indicated that a mixture of 60% ethanol was effective for extracting Withaferine A from fresh plant material .
Withaferine A features a multi-ring structure typical of withanolides. Its molecular framework includes:
Withaferine A can undergo several chemical reactions that modify its structure:
Characterization of these reactions is often performed using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) techniques to confirm structural integrity and purity .
Withaferine A exerts its biological effects through multiple mechanisms:
Studies have shown that Withaferine A has an IC50 value ranging from 1.8 to 6.1 µM against various cancer cell lines, indicating its potency as an anti-cancer agent .
Withaferine A has been extensively studied for its potential applications in:
Withaferin A (WA) is a steroidal lactone primarily isolated from Withania somnifera (Dunal), a member of the Solanaceae (nightshade) family. This plant, commonly known as Ashwagandha, Indian ginseng, or winter cherry, thrives in arid regions spanning from the Mediterranean to Southeast Asia [1] [5] [8]. While roots constitute the most traditional medicinal component, WA is also biosynthesized in leaves, stems, and fruits. The compound accumulates more abundantly in aerial parts (leaves and stems) when cultivated via aeroponic or hydroponic systems compared to soil-grown roots, as demonstrated by University of Arizona research [7] [10]. Beyond W. somnifera, WA occurs in at least eight other plant species across multiple families, including Acnistus arborescens (Solanaceae), Ajuga bracteosa (Lamiaceae), and Withania coagulans (Solanaceae) [2] [6].
Historically, Withania somnifera has been integral to Ayurvedic, Unani, and Siddha medicinal systems for over 3,000 years [5] [8]. Its Sanskrit name "Ashwagandha" (horse’s smell) references the distinct odor of its roots, while "somnifera" (sleep-inducing) alludes to sedative properties [5] [9]. Traditional applications encompassed:
Table 1: Botanical Sources of Withaferin A
Plant Species | Common Name | Family | Plant Part Used |
---|---|---|---|
Withania somnifera | Ashwagandha | Solanaceae | Roots, Leaves |
Acnistus arborescens | Gallinero | Solanaceae | Leaves |
Ajuga bracteosa | Kauri booti | Lamiaceae | Whole plant |
Withania aristata | – | Solanaceae | Leaves |
Withania coagulans | Paneerdoda | Solanaceae | Root cultures |
Physalis longifolia | Ground cherry | Solanaceae | Aerial parts |
The scientific journey of WA began in 1962 when Israeli chemists Asher Lavie and David Yarden isolated it from Withania somnifera leaves [1]. Initial structural characterization identified it as a C₂₈ steroidal lactone with an ergostane skeleton and a δ-lactone ring [2] [6]. By 1965, its molecular formula (C₂₈H₃₈O₆) and key functional groups—including a conjugated ketone in ring A, C5-C6 epoxide in ring B, and unsaturated lactone—were fully elucidated [1] [5].
The first documented biological activity emerged in the 1960s–70s, when WA demonstrated in vitro antitumor effects against nasopharyngeal carcinoma cells (KB cells) [6] [8]. This catalyzed extensive pharmacological investigations. In 1992, Chakraborti et al. reported in vivo antitumor efficacy, showing that alcoholic root extracts (400–1000 mg/kg) induced regression of Sarcoma 180 tumors in BALB/c mice [8]. A pivotal 2010 innovation by the University of Arizona and MIT utilized aeroponic cultivation to boost WA yields and serendipitously discovered a water-soluble analog—WA sulfate—which retained bioactivity while improving bioavailability [10].
Table 2: Key Milestones in Withaferin A Research
Year | Milestone | Significance |
---|---|---|
1962 | Isolation from W. somnifera | First identification by Lavie and Yarden |
1965 | Structural elucidation | Defined as a C28 steroidal lactone with δ-lactone |
1970s | In vitro antitumor screening | Selective cytotoxicity against cancer cells |
1992 | In vivo tumor regression (Sarcoma 180) | Validated preclinical anticancer potential |
2010 | Aeroponic synthesis of WA sulfate | Enhanced water solubility and bioavailability |
2022 | SARS-CoV-2 main protease inhibition | Identified as a covalent inhibitor of viral enzymes |
Withaferin A belongs to the withanolide class—oxygenated C₂₈ steroidal lactones derived from ergostane precursors. Withanolides are characterized by a 22-hydroxy-26-oic acid δ-lactone or related structures in the side chain [2] [5] [6]. WA is classified as a Type A withanolide, distinguished by:
Qualitative structure-activity relationship (QSAR) analyses confirm that WA’s bioactivity hinges on three electrophilic sites:
These features enable covalent interactions with cellular proteins, underpinning WA’s "polypharmacological" profile—simultaneously modulating inflammation, apoptosis, and oxidative stress pathways [5] [6].
Table 3: Structural and Functional Classification of Withaferin A
Characteristic | Description | Biological Implication |
---|---|---|
Core structure | C28 ergostane skeleton | Determines steroidal scaffold stability |
Ring A | α,β-unsaturated ketone (C2=C3, C1=O) | Electrophilic site for nucleophilic addition |
Ring B | 5β,6β-epoxide | Alters protein conformation via alkylation |
Side chain | Unsaturated δ-lactone (C22–C26) | Enhances reactivity with thiol groups |
Reactive sites | C3, C5–C6 epoxide, C24 | Covalent binding to cysteine residues (e.g., vimentin) |
Solubility derivatives | WA sulfate (aeroponically derived) | Improved aqueous solubility and metabolic conversion |
WA’s classification informs its mechanism diversity, distinguishing it from other withanolides (e.g., withanone, withanolide D) that lack equivalent electrophilic complexity [2] [5].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3